molecular formula C27H52O13 B8106235 Ald-CH2-PEG10-Boc

Ald-CH2-PEG10-Boc

Cat. No.: B8106235
M. Wt: 584.7 g/mol
InChI Key: NFFYYOMCGKBHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-CH2-PEG10-Boc (CAS 2353410-05-4) is a monodispersed, bifunctional linker reagent of substantial value in advanced therapeutic and diagnostic research. With a molecular formula of C27H52O13 and a molecular weight of 584.69 g/mol, this compound features a terminal aldehyde (Ald/CHO) group and a Boc-protected secondary terminus, connected by a 10-unit polyethylene glycol (PEG) spacer. The incorporated PEG chain significantly enhances the aqueous solubility of conjugate molecules and improves pharmacokinetic profiles, such as circulation half-life. The aldehyde functional group is highly reactive and primarily targets N-terminal α-amine and lysine ε-amine groups on peptides and proteins under mild pH conditions (5.5-9.5) to form a reversible Schiff base, which can be further reduced to a stable C-N bond. This makes this compound an essential tool for the site-specific N-terminal PEGylation of biomolecules. Concurrently, the stable, acid-labile tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a reactive handle, such as a free amine, for subsequent conjugation steps. This bifunctionality is particularly critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a key linker to tether an E3 ubiquitin ligase ligand to a target protein ligand. The optimal length provided by the PEG10 spacer allows for the necessary spatial flexibility required for successful ternary complex formation and subsequent targeted protein degradation. Consequently, this compound is a versatile building block in bioconjugation, the development of targeted prodrugs, and the creation of sophisticated macromolecular constructs like antibody-drug conjugates and peptide-based chemotherapeutic prodrugs. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h5H,4,6-25H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYYOMCGKBHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of PEG10 Diol

The synthesis typically begins with a PEG10 diol (HO-PEG10-OH, MW ~500 Da). The strategy involves selective modification of each hydroxyl group:

  • Boc Protection at One Terminus :

    • The hydroxyl group is esterified with Boc-protected propanoic acid (Boc-O-CO-CH2-CH2-COOH) using carbodiimide coupling agents (e.g., DCC or EDC) and catalytic DMAP.

    • Reaction Conditions :

      • Boc-O-CO-CH2-CH2-COOH (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv), anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

      • Yield: 75–85% after silica gel chromatography.

  • Oxidation to Aldehyde at the Other Terminus :

    • The remaining hydroxyl group is oxidized to an aldehyde using the Parikh-Doering method (DMSO, SO3·pyridine, and EDC).

    • Key Considerations :

      • Temperature control (−10°C) prevents over-oxidation to carboxylic acid.

      • Aldehyde formation is confirmed via ¹H NMR (δ 9.6–9.8 ppm).

Alternative Route: Prefunctionalized PEG Building Blocks

Commercially available mono-Boc-protected PEG10 derivatives (e.g., Boc-O-CO-CH2-CH2-O-PEG10-OH) simplify synthesis:

  • Direct Oxidation :

    • The hydroxyl terminus is oxidized as described above.

    • Advantage : Reduces steps but requires specialized starting materials.

Mechanistic Insights and Optimization

Esterification Dynamics

  • Coupling Efficiency : PEG’s hydrophilicity necessitates polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity.

  • Side Reactions : Competing di-esterification is mitigated by using excess Boc-protected acid (1.5–2.0 equiv).

Oxidation Selectivity

  • Reagent Choice : TEMPO/BAIB systems offer milder conditions than Swern oxidation, minimizing Boc group degradation.

  • Byproduct Management : Sodium bisulfite quenching removes excess SO3·pyridine.

Characterization and Validation

Spectroscopic Analysis

Technique Key Peaks Interpretation
¹H NMRδ 1.42 (s, 9H, Boc), δ 9.76 (s, 1H, CHO)Confirms Boc protection and aldehyde formation
¹³C NMRδ 80.1 (Boc quaternary C), δ 202.1 (CHO)Validates carbonyl groups
FT-IR1720 cm⁻¹ (ester C=O), 2800 cm⁻¹ (PEG ether)Ensures absence of residual hydroxyl groups

Chromatographic Purity

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time ~12.3 minutes.

  • Purity : >95% in commercial batches.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Cost
Stepwise Functionalization75–85%>95%High$$
Prefunctionalized PEG85–90%>98%Moderate$$$

Key Trade-offs : While prefunctionalized PEGs improve yield, their limited commercial availability increases costs.

Applications and Stability Considerations

  • PROTAC Integration : The aldehyde reacts with hydrazide- or aminooxy-functionalized E3 ligase ligands via Schiff base formation, while the Boc group is cleaved post-conjugation (TFA/CH2Cl2, 1:1, 2 hours).

  • Storage Stability : Stable at −20°C for >3 years; aldehyde oxidation is minimized under inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG10-Boc undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Targeted Protein Degradation

Ald-CH2-PEG10-Boc is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The mechanism involves:

  • Binding to E3 Ubiquitin Ligase: One ligand binds to an E3 ligase.
  • Binding to Target Protein: The other ligand attaches to the protein intended for degradation.

This proximity facilitates ubiquitination and subsequent degradation, providing a novel approach to target previously "undruggable" proteins associated with diseases like cancer and neurodegenerative disorders .

Case Study Example:
In vitro studies demonstrated that PROTACs incorporating this compound effectively degraded target proteins at nanomolar concentrations, achieving significant growth inhibition in cancer cell lines. In vivo studies reported a 43% reduction in tumor size using PROTACs linked with this compound at low dosages (0.56 mg/kg) in xenograft models.

Bioconjugation Strategies

The aldehyde group in this compound enables flexible bioconjugation strategies, allowing stable linkages with hydrazide, aminooxy, and other reactive groups. This versatility is crucial for developing antibody-drug conjugates (ADCs) and other bioconjugates that require precise targeting mechanisms .

Key Features:

  • Stable Linkages: Facilitates the creation of stable yet reversible bonds.
  • Improved Solubility: The PEG spacer enhances solubility and biocompatibility, reducing nonspecific interactions .

Advantages in Drug Development

The applications of this compound offer several advantages in drug development:

  • Selective Targeting: Enables targeted degradation of specific proteins, minimizing off-target effects.
  • Versatility: Can be adapted for various ligands, enhancing applicability across therapeutic areas.
  • Reduced Toxicity: By focusing on specific proteins rather than entire pathways, potential toxicity is lowered compared to traditional small-molecule inhibitors .

Mechanism of Action

Ald-CH2-PEG10-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

Structural and Functional Differences

PEG Chain Length: this compound’s 10-unit PEG chain provides extended hydrophilicity and flexibility compared to shorter analogs like Ald-CH2-PEG4-t-butyl ester (4 units) or NH2-PEG2-CH2-Boc (2 units). Longer PEG chains enhance solubility, reduce immunogenicity, and improve pharmacokinetics in drug delivery systems .

Functional Groups: Aldehyde vs. Amine/Propargyl/Hydroxyl: The aldehyde group in this compound enables site-specific conjugation with amines under mild conditions, unlike the amine in Amino-PEG10-Boc (requires deprotection) or the propargyl in Propargyl-PEG10-Boc (requires click chemistry). Hydroxy-PEG10-Boc lacks reactive conjugation sites, limiting its utility to non-covalent applications . Boc Protection: The Boc group in this compound stabilizes the aldehyde during synthesis, whereas in Amino-PEG10-Boc, it protects the amine until deprotection with acids like TFA .

Reactivity and Stability: this compound’s aldehyde is prone to oxidation, necessitating storage at -20°C under inert gas . In contrast, Hydroxy-PEG10-Boc is more stable due to its unreactive hydroxyl group.

Application-Specific Comparisons

Drug Delivery Systems: this compound is preferred for targeted delivery due to its aldehyde-amine conjugation, enabling stable linkages with antibodies or peptides. Amino-PEG10-Boc requires Boc deprotection to expose the amine for coupling, adding synthetic steps .

PROTACs and Bioconjugation :

  • This compound’s aldehyde facilitates rapid conjugation with E3 ligase ligands or target protein binders in PROTAC synthesis . Propargyl-PEG10-Boc is better suited for modular click chemistry approaches with azide-functionalized molecules .

Solubility and Biocompatibility :

  • All 10-unit PEG derivatives exhibit superior water solubility compared to shorter analogs. However, this compound’s aldehyde may slightly reduce solubility in aqueous buffers compared to Hydroxy-PEG10-Boc .

Biological Activity

Ald-CH2-PEG10-Boc is a PEG-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a critical role in targeted protein degradation by connecting two ligands: one that binds to a target protein and another that interacts with an E3 ubiquitin ligase. This mechanism exploits the ubiquitin-proteasome system within cells, leading to selective degradation of proteins implicated in various diseases, including cancer.

  • Molecular Formula : C27_{27}H52_{52}O13_{13}
  • Molecular Weight : 584.69 g/mol
  • CAS Number : 2353410-05-4

The biological activity of this compound is centered around its function as a linker in PROTACs. The compound facilitates the formation of PROTACs, which consist of:

  • Ligand for Target Protein : This binds specifically to the protein intended for degradation.
  • Ligand for E3 Ubiquitin Ligase : This recruits the ubiquitin ligase to tag the target protein for degradation.

The resulting complex is recognized by the proteasome, leading to the degradation of the target protein. This approach has shown promise in overcoming resistance mechanisms commonly encountered in cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that PROTACs incorporating this compound can effectively degrade target proteins at nanomolar concentrations. For instance, research highlighted that compounds utilizing this linker exhibited significant growth inhibition in cancer cell lines, with GI50_{50} values often in the low nanomolar range .

CompoundTarget ProteinGI50_{50} (nM)Reference
PROTAC 1MLL-AF975
PROTAC 2EGFR<100

In Vivo Studies

In vivo applications of this compound-linked PROTACs have also been promising. For example, a study demonstrated that PROTACs led to a 43% reduction in tumor size at low dosages (0.56 mg/kg) in xenograft models . These findings suggest that PROTACs can achieve effective therapeutic outcomes while minimizing side effects due to their selective action.

Advantages of this compound in Drug Development

  • Targeted Degradation : The ability to selectively degrade proteins offers a novel therapeutic strategy, particularly for targets previously deemed "undruggable."
  • Versatility : this compound can be adapted to various ligands, enhancing its applicability across different therapeutic areas.
  • Reduced Toxicity : By targeting specific proteins for degradation rather than inhibiting entire pathways, there is potential for reduced off-target effects and toxicity.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for Ald-CH2-PEG10-Boc?

  • Methodological Answer : Focus on purity (>95% by HPLC), protecting group stability (Boc), and PEG chain length uniformity. Use controlled anhydrous conditions to prevent premature deprotection. Characterization should include 1^1H/13^13C NMR for structural confirmation and MALDI-TOF MS for PEG chain integrity .

Q. How can researchers verify the stability of the Boc-protected aldehyde group under varying experimental conditions?

  • Methodological Answer : Perform time-course stability assays using TLC or HPLC to monitor aldehyde oxidation or Boc deprotection under acidic/basic conditions. IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) and 1^1H NMR (tert-butyl singlet at ~1.4 ppm) are critical for real-time analysis .

Q. What analytical techniques are essential for characterizing this compound in crosslinking studies?

  • Methodological Answer : Employ SEC (size-exclusion chromatography) to assess aggregation tendencies and dynamic light scattering (DLS) for hydrodynamic radius measurements. Confirm aldehyde reactivity via Schiff base formation assays with primary amines (e.g., lysine-containing peptides) .

Advanced Research Questions

Q. How can researchers address discrepancies in 1^1H NMR data between synthesized this compound batches?

  • Methodological Answer : Analyze batch-to-batch variability by comparing PEG chain end-group ratios (e.g., aldehyde vs. hydroxyl impurities) using quantitative NMR. Investigate solvent polarity effects on PEG conformation, which may obscure peak resolution. Cross-validate with alternative techniques like FT-IR or LC-MS .

Q. What strategies optimize the conjugation efficiency of this compound with biomolecules in aqueous buffers?

  • Methodological Answer : Adjust pH (5.5–7.4) to balance aldehyde reactivity and biomolecule stability. Use reductive amination (NaBH3_3CN) to stabilize Schiff base intermediates. Monitor reaction kinetics via UV-Vis (imine formation at ~280 nm) or fluorescence quenching assays .

Q. How do computational models aid in predicting this compound’s behavior in drug delivery systems?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study PEG chain flexibility and solvent interactions. Use docking algorithms to predict binding affinities with target proteins. Validate predictions experimentally via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs resolve contradictions in reported toxicity profiles of PEGylated compounds like this compound?

  • Methodological Answer : Conduct comparative cytotoxicity assays (e.g., MTT or LDH release) across cell lines (HEK293, HepG2) under standardized conditions. Investigate batch-specific endotoxin levels via LAL assays. Use metabolomics to identify PEG degradation byproducts linked to toxicity .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze heterogeneous PEG chain length distributions in this compound?

  • Methodological Answer : Apply Gaussian distribution models to MALDI-TOF MS data to quantify polydispersity indices (PDI). Use ANOVA to compare batch variances. Report PDI thresholds (<1.05) for acceptable reproducibility in peer-reviewed studies .

Q. What protocols ensure reproducibility in this compound’s storage and handling to prevent degradation?

  • Methodological Answer : Store lyophilized samples under argon at -20°C to minimize oxidation. Pre-pack aliquots to avoid freeze-thaw cycles. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.